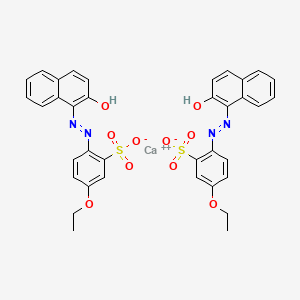

Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate is a complex organic compound known for its vibrant color and unique chemical properties. It is often used in various scientific and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate typically involves a multi-step process. The initial step often includes the diazotization of 2-hydroxy-1-naphthylamine, followed by coupling with 5-ethoxy-2-aminobenzenesulfonic acid. The final product is then treated with calcium salts to form the calcium complex.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can break down the azo bond, leading to the formation of amines.

Substitution: The compound can undergo substitution reactions, particularly at the ethoxy and sulfonate groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride and zinc in acidic conditions are often used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

Oxidation: Products vary based on the oxidizing agent but often include quinones and other oxidized derivatives.

Reduction: Amines are the primary products of reduction reactions.

Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.

Biology: Employed in staining techniques for microscopy due to its vibrant color.

Medicine: Investigated for potential therapeutic applications, including as a diagnostic agent.

Industry: Utilized in the production of dyes and pigments due to its stability and color properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various metal ions. This property is exploited in analytical chemistry for the detection and quantification of metal ions. The azo group also plays a crucial role in its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate: Similar in structure but with different substituents.

Sodium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate: Similar but with sodium instead of calcium.

Potassium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate: Similar but with potassium instead of calcium.

Uniqueness

Calcium 5-ethoxy-2-[(2-hydroxy-1-naphthyl)azo]benzenesulfonate is unique due to its specific calcium complex, which imparts distinct chemical properties and reactivity compared to its sodium and potassium counterparts.

Biological Activity

Calcium 5-ethoxy-2-((2-hydroxy-1-naphthyl)azo)benzenesulphonate is a synthetic compound that belongs to the class of azo dyes, which are widely used in various applications, including cosmetics and pharmaceuticals. Understanding its biological activity is crucial for assessing its safety and efficacy in these applications.

- Chemical Name : this compound

- Molecular Formula : C₁₆H₁₄CaN₂O₄S

- Molecular Weight : 390.47 g/mol

- CAS Number : 67990-35-6

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antioxidant Activity : Azo compounds, including calcium 5-ethoxy derivatives, have been studied for their potential antioxidant properties. Antioxidants are crucial in preventing oxidative stress, which is linked to various diseases.

- Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production. Inhibiting this enzyme can be beneficial in cosmetic formulations aimed at skin lightening. Studies indicate that compounds similar to calcium 5-ethoxy can exhibit significant tyrosinase inhibitory activity, making them candidates for skin-whitening agents.

- Cytotoxicity : The safety profile of any compound is essential, especially for cosmetic use. Preliminary studies on related azo compounds suggest varying degrees of cytotoxicity, which must be evaluated through cell viability assays.

Antioxidant Activity

A study conducted on various azo compounds demonstrated that certain derivatives exhibited significant scavenging activities against free radicals like DPPH and ABTS. For example, compounds with hydroxyl groups showed enhanced antioxidant capabilities compared to their methoxy counterparts .

Tyrosinase Inhibition

Research indicates that calcium 5-ethoxy derivatives can inhibit tyrosinase effectively. The IC50 values for related compounds were found to range from 16 to 200 µM, indicating potent inhibition compared to standard inhibitors like kojic acid .

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| Compound A | 16.78 ± 0.57 | Strong inhibitor |

| Compound B | 20.38 ± 1.99 | Moderate inhibitor |

| Compound C | >200 | Weak inhibitor |

Cytotoxicity Studies

In vitro studies on B16F10 melanoma cells revealed that while some azo compounds were cytotoxic at higher concentrations, calcium 5-ethoxy showed minimal toxicity at concentrations below 5 µM after 72 hours of treatment .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | 98 |

| 2 | 95 |

| 5 | 90 |

Case Studies

- Cosmetic Applications : A case study on the use of calcium salts of azo dyes in cosmetics highlighted their effectiveness as colorants with additional skin benefits due to their antioxidant properties .

- Environmental Impact : Research into the biodegradation of azo dyes indicated that certain bacterial strains could effectively decolorize these compounds, suggesting potential environmental applications and safety profiles when released into ecosystems .

Properties

CAS No. |

97659-34-2 |

|---|---|

Molecular Formula |

C36H30CaN4O10S2 |

Molecular Weight |

782.9 g/mol |

IUPAC Name |

calcium;5-ethoxy-2-[(2-hydroxynaphthalen-1-yl)diazenyl]benzenesulfonate |

InChI |

InChI=1S/2C18H16N2O5S.Ca/c2*1-2-25-13-8-9-15(17(11-13)26(22,23)24)19-20-18-14-6-4-3-5-12(14)7-10-16(18)21;/h2*3-11,21H,2H2,1H3,(H,22,23,24);/q;;+2/p-2 |

InChI Key |

ALLWFKRZIBOODB-UHFFFAOYSA-L |

Canonical SMILES |

CCOC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].CCOC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.